![molecular formula C13H23FN4O B11759609 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors under controlled conditions. This often involves the use of hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Fluoro Group: The fluoro group is introduced into the pyrazole ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Morpholine Moiety: The morpholine moiety is attached to the pyrazole ring through nucleophilic substitution reactions, typically using morpholine and suitable alkylating agents.
Final Assembly: The final step involves the coupling of the pyrazole and morpholine moieties through a series of condensation reactions, often facilitated by catalysts and under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product in its pure form.
化学反应分析
Types of Reactions
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学研究应用
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular responses.
Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
相似化合物的比较
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine can be compared with other similar compounds, such as:
1,3-Dimethyl-5-fluoropyrazole: Shares the pyrazole core but lacks the morpholine moiety.
3-(Morpholin-4-yl)propylamine: Contains the morpholine moiety but lacks the pyrazole ring.
Fluorinated Pyrazole Derivatives: Similar in structure but may have different substituents on the pyrazole ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C13H23FN4O |
|---|---|
分子量 |
270.35 g/mol |
IUPAC 名称 |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C13H23FN4O/c1-11-12(13(14)17(2)16-11)10-15-4-3-5-18-6-8-19-9-7-18/h15H,3-10H2,1-2H3 |
InChI 键 |
NMYMENRNBWMYSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1CNCCCN2CCOCC2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759531.png)
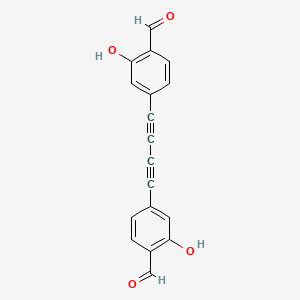
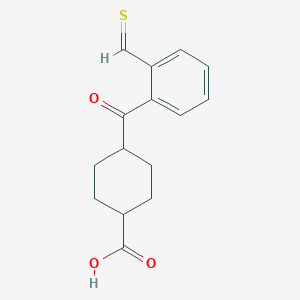


![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)
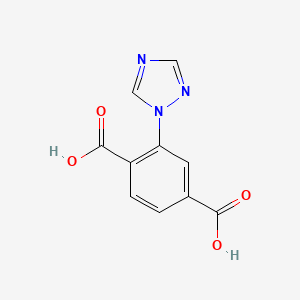

![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
![Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)
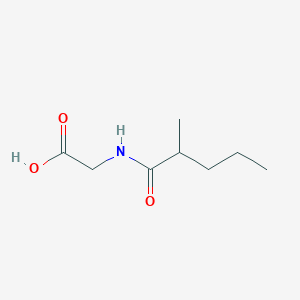
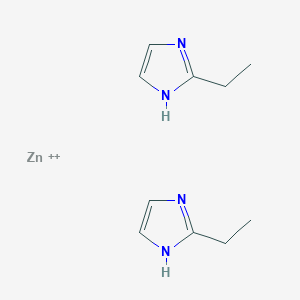

![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride](/img/structure/B11759613.png)
